molecular formula C14H12N2O4 B11785001 Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate

Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate

Cat. No.: B11785001
M. Wt: 272.26 g/mol
InChI Key: LVVROHDICSGQPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate typically involves the reaction of 2-formyl-6-hydroxynicotinic acid with pyridine-4-methanol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pyridin-4-ylmethoxy group can interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate is unique due to its combination of a formyl group and a pyridin-4-ylmethoxy group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 2-formyl-6-(pyridin-4-ylmethoxy)pyridine-3-carboxylate

InChI

InChI=1S/C14H12N2O4/c1-19-14(18)11-2-3-13(16-12(11)8-17)20-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3

InChI Key

LVVROHDICSGQPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)OCC2=CC=NC=C2)C=O

Origin of Product

United States

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